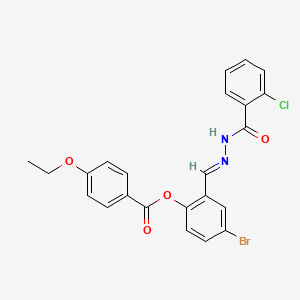![molecular formula C23H20N2O3S3 B12026085 1-(3,4-Dimethoxyphenyl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)ethanone](/img/structure/B12026085.png)
1-(3,4-Dimethoxyphenyl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-ジメトキシフェニル)-2-({5-[(1-ナフチルメチル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)エタノンは、ジメトキシフェニル基、ナフチルメチルスルファニル基、チアゾリルスルファニル基を含む独自の構造によって特徴付けられる複雑な有機化合物です。
準備方法
1-(3,4-ジメトキシフェニル)-2-({5-[(1-ナフチルメチル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)エタノンの合成には、それぞれ特定の反応条件を必要とする複数のステップが含まれます。合成経路は通常、3,4-ジメトキシフェニル基の調製から始まり、その後、ナフチルメチルスルファニル基とチアゾリルスルファニル基が導入されます。反応条件は、目的の生成物が高純度かつ高収率で得られるように、有機溶媒、触媒、および制御された温度の使用を伴うことがよくあります。
化学反応の分析
1-(3,4-ジメトキシフェニル)-2-({5-[(1-ナフチルメチル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)エタノンは、次のようなさまざまなタイプの化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して行うことができ、酸化誘導体の生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元生成物の生成につながります。
置換: この化合物は、官能基が他の基に置き換えられる置換反応を起こすことができます。これらの反応の一般的な試薬には、ハロゲンと求核剤が含まれます。
付加: 付加反応は、原子または基を化合物に付加することを伴い、多くの場合、触媒または特定の反応条件によって促進されます。
科学研究アプリケーション
1-(3,4-ジメトキシフェニル)-2-({5-[(1-ナフチルメチル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)エタノンは、科学研究において幅広い用途を持っています。
化学: より複雑な有機分子の合成における中間体として、およびさまざまな化学反応における試薬として使用されます。
生物学: この化合物は、抗菌性、抗真菌性、抗がん性などの潜在的な生物学的活性を研究されています。
医学: がんや感染症などのさまざまな病気に対する治療薬としての可能性を調査する研究が進行中です。
産業: この化合物は、新素材の開発やさまざまな産業プロセスにおける成分として使用されます。
科学的研究の応用
1-(3,4-Dimethoxyphenyl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
作用機序
1-(3,4-ジメトキシフェニル)-2-({5-[(1-ナフチルメチル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)エタノンの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素または受容体に結合してその活性を調節することにより、その効果を発揮する可能性があります。関与する正確な分子標的および経路は、特定の用途および研究されている生物系によって異なります。
類似の化合物との比較
1-(3,4-ジメトキシフェニル)-2-({5-[(1-ナフチルメチル)スルファニル]-1,3,4-チアゾール-2-イル}スルファニル)エタノンは、次のような他の類似の化合物と比較することができます。
1-(3,4-ジメトキシフェニル)エタノン: この化合物は、ナフチルメチルスルファニル基とチアゾリルスルファニル基がありません。そのため、複雑さが低く、用途が限定されている可能性があります。
1-(3,4-ジヒドロキシフェニル)エタノン: この化合物は、メトキシ基の代わりにヒドロキシル基を持っています。そのため、化学的性質と反応性が大きく異なる場合があります。
1-(4-ヒドロキシ-3,5-ジメトキシフェニル)プロパノン: この化合物は、フェニル環の置換パターンが異なり、化学的および生物学的性質が異なります。
類似化合物との比較
1-(3,4-Dimethoxyphenyl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)ethanone can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)ethanone: This compound lacks the naphthylmethylsulfanyl and thiadiazolylsulfanyl groups, making it less complex and potentially less versatile in its applications.
1-(3,4-Dihydroxyphenyl)ethanone: This compound has hydroxyl groups instead of methoxy groups, which can significantly alter its chemical properties and reactivity.
1-(4-Hydroxy-3,5-dimethoxyphenyl)propanone: This compound has a different substitution pattern on the phenyl ring, leading to different chemical and biological properties.
特性
分子式 |
C23H20N2O3S3 |
|---|---|
分子量 |
468.6 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C23H20N2O3S3/c1-27-20-11-10-16(12-21(20)28-2)19(26)14-30-23-25-24-22(31-23)29-13-17-8-5-7-15-6-3-4-9-18(15)17/h3-12H,13-14H2,1-2H3 |
InChIキー |
HMYYHRZRMIEKMU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12026005.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12026011.png)

![4-[4-(benzyloxy)-3-methylbenzoyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026022.png)
![4-{(1E)-1-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B12026030.png)

![1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026040.png)
![N-[(E)-(2-nitrophenyl)methylideneamino]tetradecanamide](/img/structure/B12026047.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12026063.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12026065.png)

![4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12026086.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-phenylethyl)acetamide](/img/structure/B12026091.png)

